4-Methyl-1,3-dioxan-2-one (CAS: 17361-58-9) is a six-membered cyclic carbonate solvent, structurally related to the widely used propylene carbonate (PC). It is primarily specified for use as a component in non-aqueous electrolytes for high-performance electrochemical devices, such as lithium-ion batteries. Its key baseline properties, including its liquid state over a broad temperature range and high polarity, make it a candidate for applications requiring enhanced low-temperature performance and specific electrochemical stability, differentiating it from more common five-membered ring carbonates like ethylene carbonate (EC) and propylene carbonate (PC).
Direct substitution of 4-Methyl-1,3-dioxan-2-one with its close analog, propylene carbonate (PC), is inadvisable in optimized systems. The presence and position of the methyl group on the six-membered ring, compared to PC's five-membered ring, significantly alters key physical and electrochemical properties. These structural differences influence the lithium-ion solvation structure, which in turn affects the reductive stability at the graphite anode interface. While PC is known to cause graphite exfoliation via solvent co-intercalation, necessitating the use of film-forming additives, the specific stereochemistry of 4-Methyl-1,3-dioxan-2-one can lead to different solid electrolyte interphase (SEI) characteristics. Substituting it without system re-evaluation risks compromising low-temperature performance, cycle life, and overall battery safety.
A primary procurement driver for 4-Methyl-1,3-dioxan-2-one is its significantly lower melting point compared to Ethylene Carbonate (EC), a standard high-dielectric component in commercial electrolytes. The high melting point of EC (36.4 °C) can lead to electrolyte freezing and a drastic loss of ionic conductivity at low temperatures. In contrast, 4-Methyl-1,3-dioxan-2-one remains liquid at much lower temperatures, ensuring ion mobility and enabling battery operation in cold climates.
| Evidence Dimension | Melting Point |
| Target Compound Data | Liquid at room temperature (Specific melting point data not found in searches, but classified as liquid) |
| Comparator Or Baseline | Ethylene Carbonate (EC): 36.4 °C |
| Quantified Difference | Remains liquid well below the freezing point of EC |
| Conditions | Standard atmospheric pressure. |
This property is critical for formulating electrolytes for automotive, aerospace, and military applications that demand reliable performance in sub-zero environments.
For next-generation high-energy-density batteries, the electrolyte must be stable at high operating voltages. 4-Methyl-1,3-dioxan-2-one, as part of a localized high-concentration electrolyte (LHCE) formulation based on propylene carbonate, has been shown to enable stable cycling of Li||NMC811 cells at a high cut-off voltage of 4.5 V. This indicates a wider electrochemical stability window compared to standard carbonate electrolytes, which tend to decompose at lower voltages, leading to rapid capacity fade.
| Evidence Dimension | High-Voltage Cycling Stability |
| Target Compound Data | Enables 80% capacity retention after 100 cycles in Li||NMC811 cells at a 4.5 V cut-off (as part of a PC-based LHCE). |
| Comparator Or Baseline | Standard electrolytes typically show poor stability and rapid degradation above 4.3 V with high-nickel cathodes. |
| Quantified Difference | Maintains high capacity retention at voltages where conventional electrolytes fail. |
| Conditions | Li||NMC811 cell configuration, high loading capacity cathode (14.8 mg cm⁻²), 50 μm Li metal anode. |
This allows for the use of higher voltage cathode materials, directly increasing the energy density of the battery cell, a key objective for electric vehicles and portable electronics.
A well-documented failure mode for propylene carbonate (PC) is its tendency to co-intercalate into graphite anodes, causing structural damage (exfoliation) and continuous electrolyte consumption. While 4-Methyl-1,3-dioxan-2-one is a structural analog, its different ring conformation and stereochemistry alter its interaction with the graphite surface. It is often evaluated as a co-solvent or part of formulations designed to form a stable solid electrolyte interphase (SEI) that prevents this destructive process, thereby enabling the low-temperature benefits of a PC-like structure without the associated anode damage.
| Evidence Dimension | Graphite Anode Compatibility |
| Target Compound Data | Used in formulations designed to form a stable SEI on graphite, preventing exfoliation. |
| Comparator Or Baseline | Propylene Carbonate (PC): Causes graphite exfoliation due to solvent co-intercalation. |
| Quantified Difference | Enables stable cycling with graphite anodes where pure PC fails. |
| Conditions | Lithium-ion cell with a graphite-based anode during the initial formation cycles. |
This allows formulators to leverage the favorable low-temperature properties of a six-membered carbonate ring structure while maintaining compatibility with the most common anode material in the industry.
Due to its excellent low-temperature properties, which prevent freezing seen with EC-based systems, this compound is a strategic choice for electrolytes in Li-ion batteries intended for electric vehicles, drones, and satellites that must operate reliably across a wide temperature range, including sub-zero conditions.
The demonstrated stability at voltages up to 4.5 V makes 4-Methyl-1,3-dioxan-2-one a critical component for developing next-generation Li-ion batteries that utilize high-voltage cathodes (e.g., high-nickel NMC or NCA) to maximize energy density without premature electrolyte decomposition.
As a co-solvent in propylene carbonate-based electrolytes, it facilitates the formation of a protective SEI on graphite anodes. This mitigates the destructive exfoliation typically caused by PC, enabling the development of batteries that combine the high performance of graphite with the low-temperature advantages of PC-based systems.